3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one
Description
3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one is a heterocyclic compound featuring a 1,2,4-oxadiazol-5(4H)-one core substituted at position 3 with a cyclohexylmethyl group. The cyclohexane ring is further functionalized with an aminomethyl group at position 2.
Properties
Molecular Formula |
C10H17N3O2 |
|---|---|
Molecular Weight |
211.26 g/mol |
IUPAC Name |
3-[[2-(aminomethyl)cyclohexyl]methyl]-4H-1,2,4-oxadiazol-5-one |
InChI |
InChI=1S/C10H17N3O2/c11-6-8-4-2-1-3-7(8)5-9-12-10(14)15-13-9/h7-8H,1-6,11H2,(H,12,13,14) |
InChI Key |
AUUWFLGYTLJQOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C(C1)CC2=NOC(=O)N2)CN |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one typically involves the reaction of cyclohexylmethylamine with a suitable oxadiazolone precursor. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The process can be summarized as follows:
Starting Materials: Cyclohexylmethylamine and an oxadiazolone precursor.
Reaction Conditions: Solvent (ethanol or methanol), heating (60-80°C), and stirring.
Product Isolation: The product is isolated through filtration and purification techniques such as recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aminomethyl group can participate in substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4), acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), electrophiles (alkyl halides), solvents (chloroform, dichloromethane).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolone derivatives with additional oxygen functionalities, while reduction may produce amine derivatives.
Scientific Research Applications
3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with cellular pathways involved in cancer cell proliferation.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-Arylamino-1,2,4-oxadiazol-5(4H)-ones
- Structure: Replace the cyclohexylaminomethyl group with aryl amino substituents (e.g., phenyl, nitrophenyl).
- Bioactivity: Demonstrated antibacterial activity against S. aureus and E. coli, suggesting that the oxadiazolone core itself may contribute to antimicrobial effects .
4-Methyl-3-phenyl-1,2,4-oxadiazol-5(4H)-one (CAS 3201-46-5)
- Structure : Simplest analog with a phenyl group at position 3 and methyl at position 3.
- Properties: Synthetic Accessibility: Widely studied with 11 synthetic routes documented, emphasizing its role as a scaffold for derivatization .
Benzothiazolyl- and Thiazolyl-Substituted Oxadiazolones
- Structure: Oxadiazolone fused with benzothiazole (e.g., compound 4 in ) or thiazolylmethoxyimino groups ().
- Properties: Fungicidal Activity: Thiazolylmethoxyimino derivatives (e.g., formula I in ) show efficacy against phytopathogenic fungi, highlighting the role of heteroaromatic substituents in agrochemical applications . Spectroscopic Features: Benzothiazole derivatives exhibit distinct UV-Vis absorption due to extended π-systems, unlike the target compound’s aliphatic substituents .
Physicochemical and Pharmacokinetic Properties
Biological Activity
3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one, a compound derived from the oxadiazole family, has garnered attention in recent years for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the oxadiazole ring and an aminomethyl-cyclohexyl substituent. Its chemical identifier is CAS 227625-35-6. The molecular formula is C_{11}H_{16}N_{4}O, and it has a molecular weight of 220.27 g/mol. This structure is significant as it influences the compound's biological interactions.
Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or receptors critical for cancer cell proliferation and survival. For instance, studies have shown that oxadiazoles can inhibit epidermal growth factor receptor (EGFR) and other kinases involved in tumor growth .
Anticancer Activity
Recent studies have highlighted the anticancer potential of 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one against various cancer cell lines.
- IC50 Values : The compound demonstrated potent cytotoxicity with IC50 values ranging from 0.24 µM to 6.82 µM across different cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and MDA-MB-435 (melanoma) .
| Cell Line | IC50 (µM) |
|---|---|
| PC-3 | 0.67 |
| HCT-116 | 0.80 |
| MDA-MB-435 | 6.82 |
Enzyme Inhibition
The compound also shows promise as an inhibitor of thymidine phosphorylase, an enzyme implicated in cancer progression and metastasis. Inhibition studies have indicated that derivatives of oxadiazoles can effectively reduce thymidine phosphorylase activity, further supporting their potential as anticancer agents .
Case Studies
- Study on Anticancer Activity : A study published in MDPI evaluated various oxadiazole derivatives for their anticancer effects using MTT assays. Among these, 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one exhibited significant cytotoxicity against multiple cancer cell lines with promising IC50 values compared to standard chemotherapeutics like doxorubicin .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to target proteins involved in cancer pathways. Results indicated strong binding interactions with EGFR and Src kinases, suggesting a mechanism by which the compound may exert its anticancer effects .
Q & A
Basic: What are the common synthetic routes for preparing 3-{[2-(Aminomethyl)cyclohexyl]methyl}-1,2,4-oxadiazol-5(4H)-one?
The compound is typically synthesized via a multi-step approach involving:
- Cyclocondensation : Formation of the oxadiazole ring using nitrile precursors and hydroxylamine .
- Substitution Reactions : Introduction of the aminomethylcyclohexylmethyl group via alkylation or nucleophilic substitution, as seen in analogous oxadiazole derivatives (e.g., bromomethyl intermediates reacting with amines) .
- Purification : Column chromatography or recrystallization to isolate the product, with purity confirmed by HPLC (C18 columns, acetonitrile/water mobile phases) .
Basic: How is this compound characterized structurally, and what analytical techniques are critical?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substituent connectivity and stereochemistry. For example, δ 12.86 ppm (broad singlet) in H NMR indicates NH protons in oxadiazole derivatives .
- X-ray Crystallography : Resolves absolute configuration, as demonstrated for structurally related triazole and oxadiazole compounds using ORTEP-3 software .
- Mass Spectrometry : High-resolution MS (e.g., ESI-QTOF) validates molecular weight and fragmentation patterns .
Advanced: How can researchers optimize the synthesis to improve regioselectivity and yield?
- Reagent Selection : Use coupling agents like EDC/HOBt to minimize side reactions during amide bond formation .
- Temperature Control : Lower temperatures (0–5°C) during cyclocondensation reduce byproducts .
- Catalysis : Transition-metal catalysts (e.g., Pd for cross-coupling) enhance efficiency in introducing cyclohexyl groups .
- Yield Analysis : Comparative studies show yields improve from ~40% to >70% with optimized stoichiometry (1:1.2 molar ratio of nitrile to hydroxylamine) .
Advanced: How should spectral data contradictions (e.g., NMR vs. MS) be resolved?
- Artifact Identification : Check for solvent peaks (e.g., DMSO-d6 at δ 2.50 ppm) or decomposition products .
- Isotopic Labeling : Use N-labeled intermediates to confirm nitrogen connectivity in ambiguous cases .
- Computational Validation : DFT calculations (B3LYP/6-31G*) predict NMR chemical shifts, resolving discrepancies between experimental and expected data .
Basic: What functional groups influence the compound’s stability, and how are degradation studies conducted?
- Labile Groups : The oxadiazole ring is prone to hydrolysis under acidic/basic conditions. Stability is assessed via:
Advanced: How can computational methods predict the compound’s reactivity or binding properties?
- DFT Calculations : Assess thermochemical stability (e.g., Gibbs free energy of formation) using hybrid functionals like B3LYP, which integrate exact exchange for accuracy .
- Molecular Docking : Screen against target proteins (e.g., fungal CYP51 for antifungal activity) using AutoDock Vina, leveraging SAR data from triazole analogs .
Basic: What analytical challenges arise in quantifying this compound in biological matrices?
- Matrix Interference : Plasma proteins can bind the compound, requiring protein precipitation (acetonitrile) or solid-phase extraction .
- Detection Limits : RP-HPLC with UV detection (λ = 220–250 nm) achieves LOQ of 0.1 µg/mL, validated per ICH guidelines .
Advanced: How can researchers design derivatives to enhance bioactivity while minimizing toxicity?
- SAR Studies : Modify the cyclohexyl group to improve lipophilicity (e.g., fluorination increases blood-brain barrier penetration) .
- Toxicity Screening : Ames tests for mutagenicity and in vitro cytotoxicity (IC in HepG2 cells) guide structural tweaks .
- Bioisosteric Replacement : Substitute the oxadiazole ring with 1,2,4-triazole to enhance metabolic stability, as seen in antifungal agents .
Advanced: What mechanistic insights exist for the compound’s reaction pathways?
- Electrophilic Substitution : The aminomethyl group directs electrophiles to the oxadiazole ring’s 3-position, confirmed by C NMR shifts .
- Ring-Opening Pathways : Acidic conditions hydrolyze the oxadiazole to amidoxime intermediates, detectable via LC-MS .
Basic: How is the compound categorized in regulatory frameworks, and what are its storage requirements?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
